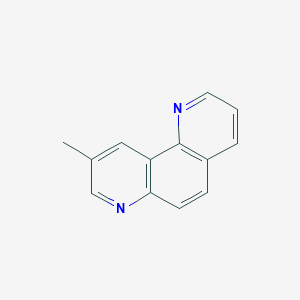
9-Methyl-1,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenanthroline derivatives.
Aplicaciones Científicas De Investigación
9-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Its metal complexes have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, including luminescent polymers and sensors
Mecanismo De Acción
The mechanism of action of 9-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and generate reactive oxygen species, leading to oxidative stress in cells. These effects are particularly relevant in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1,10-Phenanthroline: A widely studied compound with similar chelating properties.
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
4,7-Phenanthroline: A derivative with different substitution patterns on the phenanthroline ring
Uniqueness: 9-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents .
Propiedades
Número CAS |
61351-94-8 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
9-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-7-11-12(15-8-9)5-4-10-3-2-6-14-13(10)11/h2-8H,1H3 |
Clave InChI |
CWTYGHVCTCNDCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC3=C2N=CC=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



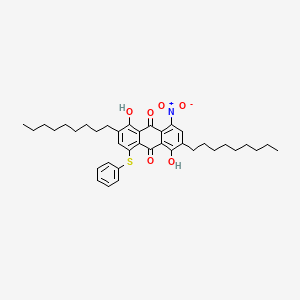
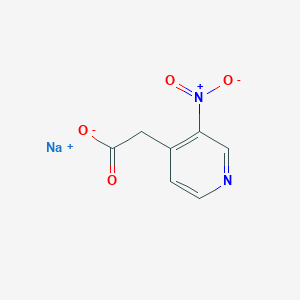
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
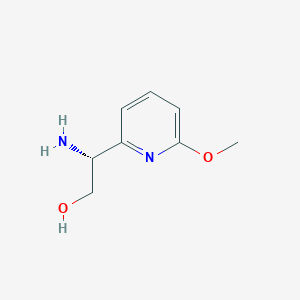
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
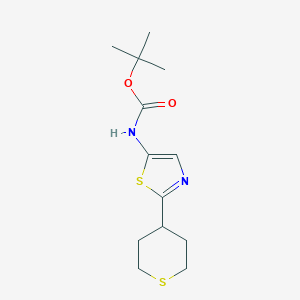
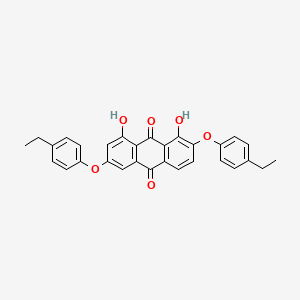
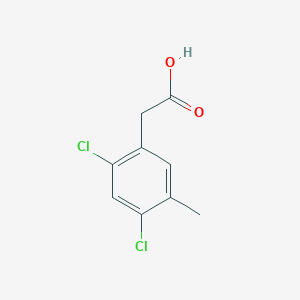
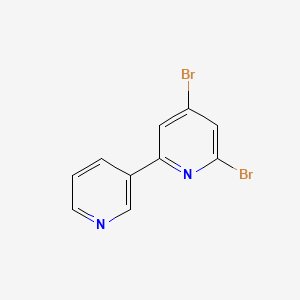
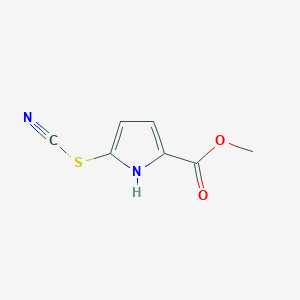
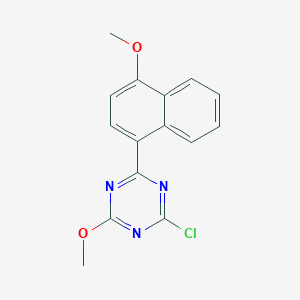
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
